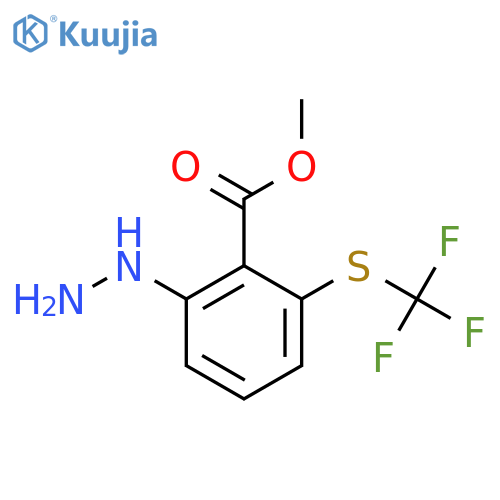

Cas no 1806466-07-8 (Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate)

1806466-07-8 structure

商品名:Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate

CAS番号:1806466-07-8

MF:C9H9F3N2O2S

メガワット:266.240171194077

CID:4949962

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate

-

- インチ: 1S/C9H9F3N2O2S/c1-16-8(15)7-5(14-13)3-2-4-6(7)17-9(10,11)12/h2-4,14H,13H2,1H3

- InChIKey: PANDPTGLLQVVCB-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1C(=O)OC)NN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 276

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 89.6

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014911-500mg |

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate |

1806466-07-8 | 97% | 500mg |

806.85 USD | 2021-06-18 | |

| Alichem | A015014911-250mg |

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate |

1806466-07-8 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015014911-1g |

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate |

1806466-07-8 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

1806466-07-8 (Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬